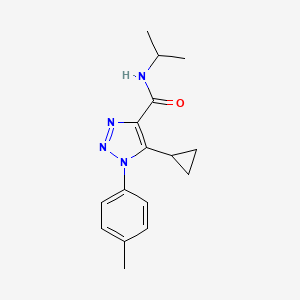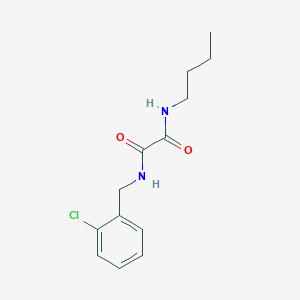![molecular formula C15H14ClN3O2 B4772653 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B4772653.png)
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide
Descripción general
Descripción
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide, also known as MLN4924, is a small molecule inhibitor that selectively targets the NEDD8-activating enzyme (NAE) pathway. This pathway plays a crucial role in protein degradation and cell cycle regulation, making MLN4924 a promising candidate for cancer therapy. In
Mecanismo De Acción
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide works by inhibiting the NAE pathway, which is responsible for activating the NEDD8 protein. NEDD8 is a small protein that plays a crucial role in protein degradation and cell cycle regulation. By inhibiting the NAE pathway, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide prevents the activation of NEDD8 and disrupts the normal function of the proteasome. This leads to the accumulation of damaged proteins and ultimately triggers cell death.
Biochemical and Physiological Effects
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis. In addition, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is its selectivity for the NAE pathway. This makes it a promising candidate for cancer therapy, as it is less likely to have off-target effects. However, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been found to have limited solubility and stability, which can make it difficult to work with in lab experiments. In addition, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been shown to have varying effects on different cancer cell lines, which can make it difficult to predict its efficacy in clinical trials.
Direcciones Futuras
There are several future directions for the research and development of 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide. One area of focus is the optimization of its pharmacokinetic and pharmacodynamic properties, such as solubility and stability. Another area of focus is the identification of biomarkers that can predict its efficacy in different cancer types. In addition, there is ongoing research into the use of 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in exploring the potential use of 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is a small molecule inhibitor that selectively targets the NAE pathway. It has shown promising results in preclinical studies as a potential cancer therapy, and has also been found to have anti-inflammatory and neuroprotective effects. While there are limitations to its use in lab experiments, there are several future directions for its research and development. 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide represents a promising candidate for the development of new cancer therapies and the treatment of other diseases.
Aplicaciones Científicas De Investigación
2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has also been found to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. In addition, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been shown to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-17-14(20)12-7-2-3-8-13(12)19-15(21)18-11-6-4-5-10(16)9-11/h2-9H,1H3,(H,17,20)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOZSTGGQSEBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-chlorophenyl)carbamoyl]amino}-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B4772574.png)
![2-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B4772591.png)

![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4772603.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4772612.png)



![4-{[3-(methoxycarbonyl)-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4772625.png)
![N-(3-methoxypropyl)-N'-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4772629.png)
![3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4772632.png)
![5-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4772634.png)
![N'-[1-(3,5-dihydroxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B4772640.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4772648.png)